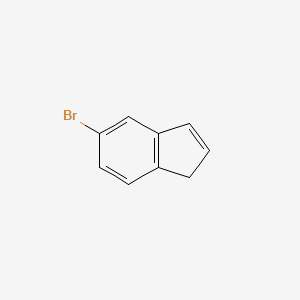

5-bromo-1H-indene

Übersicht

Beschreibung

5-Bromo-1H-indene: is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of a bromine atom at the 5-position of the indene ring makes this compound particularly interesting for various chemical reactions and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Bromination of Indene:

Starting Material: Indene

Reagent: Bromine (Br2)

Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The bromine is added dropwise to a solution of indene in the solvent, and the reaction mixture is stirred until the bromination is complete.

Product: 5-Bromo-1H-indene

-

Palladium-Catalyzed Cross-Coupling Reactions:

Starting Material: this compound

Reagents: Various aryl or alkyl halides

Catalyst: Palladium (Pd) complexes

Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 80-120°C) in the presence of a base (e.g., potassium carbonate or sodium hydroxide).

Product: Substituted indenes

Industrial Production Methods: The industrial production of this compound typically involves the bromination of indene on a large scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control the reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Electrophilic Substitution:

Reagents: Various electrophiles (e.g., halogens, nitro groups)

Conditions: Typically carried out in the presence of a Lewis acid catalyst (e.g., aluminum chloride)

Products: Substituted indenes

-

Nucleophilic Substitution:

Reagents: Nucleophiles (e.g., amines, thiols)

Conditions: Often carried out in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures

-

Oxidation:

Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Conditions: Typically carried out in acidic or basic media

Products: Oxidized indenes (e.g., indanones)

Common Reagents and Conditions:

Electrophilic Substitution: Bromine, chlorine, nitric acid, sulfuric acid

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide

Major Products:

Electrophilic Substitution: Various substituted indenes

Nucleophilic Substitution: Amino, thiol, and other substituted indenes

Oxidation: Indanones and other oxidized derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: 5-Bromo-1H-indene is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: It serves as a substrate in various catalytic reactions, including palladium-catalyzed cross-coupling reactions.

Biology:

Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and other biochemical processes.

Medicine:

Drug Development: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

Molecular Targets and Pathways: The mechanism of action of 5-Bromo-1H-indene and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, in drug development, this compound derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Pathways Involved:

Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

- 5-Chloro-1H-indene

- 5-Fluoro-1H-indene

- 5-Iodo-1H-indene

Comparison:

- Reactivity: The reactivity of 5-Bromo-1H-indene is influenced by the presence of the bromine atom, which can participate in various substitution and coupling reactions. Compared to its chloro, fluoro, and iodo analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

- Applications: While all these compounds can be used in similar applications, the choice of halogen substituent can affect the properties of the final product. For example, 5-Fluoro-1H-indene may be preferred in applications requiring higher electronegativity, while 5-Iodo-1H-indene may be used in reactions requiring a more reactive halogen.

Biologische Aktivität

5-Bromo-1H-indene is a brominated derivative of indene, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C9H7Br

- Molecular Weight : 195.06 g/mol

- CAS Number : 75476-78-7

This compound exhibits its biological effects through several mechanisms:

- Interaction with Enzymes : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may affect cellular components.

- Cell Signaling Pathways : The compound influences various cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

- Receptor Binding : It binds to specific receptors on cell surfaces, initiating intracellular signaling cascades that can modulate apoptosis and proliferation.

Biological Activities

This compound has demonstrated a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound exhibits antiproliferative effects against various human cancer cell lines. In vitro assays indicate that it has comparable efficacy to established chemotherapeutics like cisplatin while exhibiting lower toxicity towards normal cells.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Antioxidant Activity : As with many indole derivatives, this compound possesses antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- A study highlighted the compound's ability to inhibit the growth of various cancer cell lines, suggesting potential for development as an anticancer drug. The results indicated significant reductions in cell viability at specific concentrations compared to untreated controls.

-

Enzyme Interaction Studies :

- Research focusing on the interaction between this compound and cytochrome P450 enzymes revealed that it could alter enzyme activity, impacting drug metabolism and efficacy. This finding is crucial for understanding the pharmacokinetics of drugs metabolized by these enzymes.

-

Cellular Mechanism Investigations :

- Investigations into the cellular mechanisms revealed that this compound could induce apoptosis in cancer cells through activation of specific signaling pathways associated with programmed cell death.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in human cancer cell lines | |

| Antimicrobial | Effective against certain bacterial strains | |

| Antioxidant | Protects cells from oxidative stress | |

| Enzyme Interaction | Modulates cytochrome P450 enzyme activity | |

| Apoptosis Induction | Activates pathways leading to programmed cell death |

Eigenschaften

IUPAC Name |

5-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKSAJLIFPVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372666 | |

| Record name | 5-bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-78-7 | |

| Record name | 5-bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.